molecular formula C10H12N4 B3247714 (2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methanamine CAS No. 1823582-64-4

(2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methanamine

Cat. No.: B3247714
CAS No.: 1823582-64-4
M. Wt: 188.23
InChI Key: KCUURSKSIRVRBH-UHFFFAOYSA-N
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Description

(2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methanamine is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This particular compound features a pyrazole ring substituted with a methyl group at the 1-position and a pyridine ring at the 4-position, with an amine group attached to the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methanamine typically involves the following steps:

  • Formation of the Pyrazole Core: The pyrazole ring can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters under acidic conditions.

  • Methylation: The pyrazole core is then methylated at the 1-position using methylating agents such as methyl iodide or dimethyl sulfate.

  • Coupling with Pyridine: The pyridine ring is introduced through a coupling reaction, often involving palladium-catalyzed cross-coupling reactions such as the Suzuki or Buchwald-Hartwig coupling.

  • Introduction of the Amine Group: The amine group is introduced at the 4-position of the pyridine ring through reductive amination or other amine-forming reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: (2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methanamine can undergo various chemical reactions, including:

  • Oxidation: The amine group can be oxidized to form the corresponding nitro compound.

  • Reduction: The nitro group, if present, can be reduced to an amine.

  • Substitution Reactions: The pyrazole and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Typical reducing agents include iron powder, tin chloride, and sodium borohydride.

  • Substitution Reactions: Electrophilic substitution often uses strong acids or Lewis acids, while nucleophilic substitution may involve strong bases or nucleophiles.

Major Products Formed:

  • Oxidation: Nitro derivatives

  • Reduction: Amine derivatives

  • Substitution Reactions: Various substituted pyrazoles and pyridines

Scientific Research Applications

(2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methanamine has several scientific research applications:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

  • Biology: It can be used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which (2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methanamine exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the biological system and the specific reaction being studied.

Comparison with Similar Compounds

  • 2-(1-methyl-1H-pyrazol-4-yl)morpholine

  • 2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methanamine

  • 2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methanol

Uniqueness: (2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methanamine is unique due to its specific substitution pattern on the pyrazole and pyridine rings, which can influence its chemical reactivity and biological activity. The presence of the amine group at the 4-position of the pyridine ring distinguishes it from similar compounds.

Properties

IUPAC Name

[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c1-14-7-9(6-13-14)10-4-8(5-11)2-3-12-10/h2-4,6-7H,5,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCUURSKSIRVRBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CC(=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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